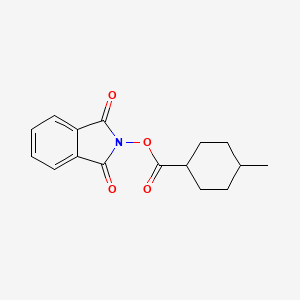
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylcyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds with the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group are part of the isoindoline family . They often exhibit interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of isoindoline derivatives can be analyzed using techniques like X-ray crystallography and NMR spectroscopy .Chemical Reactions Analysis
Isoindoline derivatives can undergo a variety of chemical reactions, including substitutions and additions . The exact reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the compound potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide has a molecular weight of 343.15 and is a solid at room temperature .科学研究应用
Anti-Inflammatory Activity
EN300-6513844: has demonstrated potent anti-inflammatory effects. Researchers have explored its potential in modulating inflammatory pathways, particularly by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. These findings suggest its relevance in treating chronic inflammatory conditions, autoimmune diseases, and related disorders .
Phosphodiesterase 4 (PDE4) Inhibition
As a PDE4 inhibitor, EN300-6513844 interferes with the breakdown of cyclic adenosine monophosphate (cAMP). By maintaining elevated cAMP levels, it influences intracellular signaling pathways. PDE4 inhibitors are being investigated for their therapeutic potential in asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders .
Immunomodulation
The compound’s immunomodulatory properties make it an attractive candidate for immune-related diseases. It may impact immune cell function, cytokine production, and immune responses. Researchers are exploring its role in autoimmune disorders, graft-versus-host disease, and immunotherapy .
Antitumor Effects
EN300-6513844: has shown promise as an antitumor agent. It may inhibit tumor cell proliferation, angiogenesis, and metastasis. Investigations are ongoing to determine its efficacy against specific cancer types, including solid tumors and hematological malignancies .
Analgesic Potential
Preliminary studies suggest that this compound possesses analgesic properties. It may modulate pain pathways, making it relevant for pain management. Researchers are evaluating its effectiveness in acute and chronic pain conditions .
Neuroprotective Applications
Given its unique chemical structure, EN300-6513844 could play a role in neuroprotection. Researchers are investigating its effects on neuronal survival, synaptic plasticity, and neuroinflammation. Potential applications include neurodegenerative diseases and brain injury .
作用机制
Target of Action
Compounds with similar structures, such as phthalimides, are known to interact with a variety of biological targets
Mode of Action
It’s worth noting that similar compounds, such as phthalimides, are known to interact with their targets through various mechanisms, including enzyme inhibition and receptor modulation .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, including those involved in cell proliferation and apoptosis
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a drug can be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular level, including inducing cell death and inhibiting cell proliferation .
Action Environment
The action, efficacy, and stability of EN300-6513844 can be influenced by a variety of environmental factors. These may include factors such as temperature, pH, and the presence of other substances in the environment. Specific information on how these factors influence the action of en300-6513844 is currently lacking .
安全和危害
未来方向
属性
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-methylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-6-8-11(9-7-10)16(20)21-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPBTOPEBCFSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylcyclohexane-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

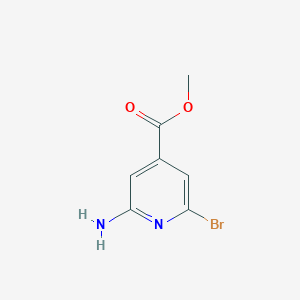

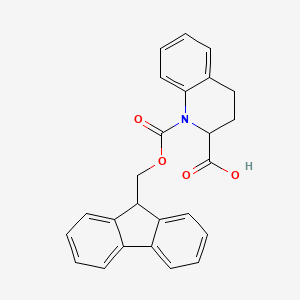
![(3S,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid](/img/structure/B8074555.png)
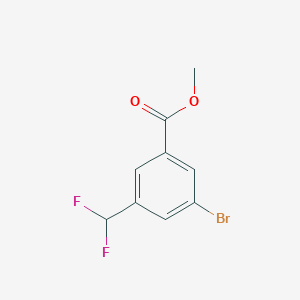

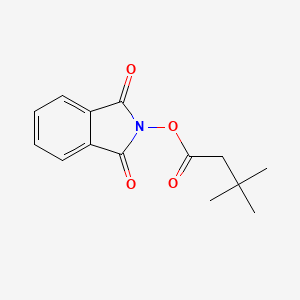
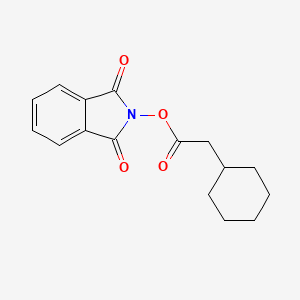
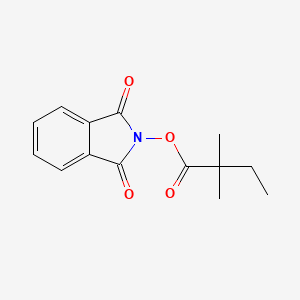
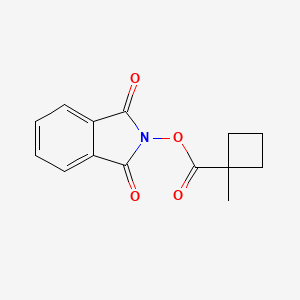

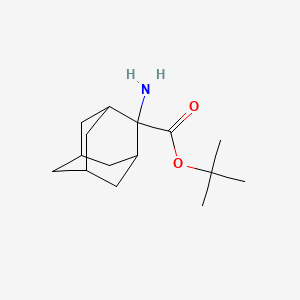
![rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B8074621.png)
![2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid](/img/structure/B8074623.png)